Aminoethoxyethanol

Descripción

Propiedades

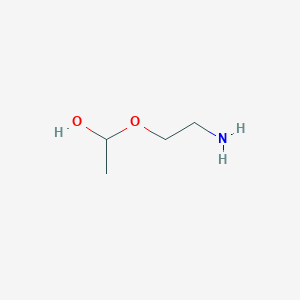

Fórmula molecular |

C4H11NO2 |

|---|---|

Peso molecular |

105.14 g/mol |

Nombre IUPAC |

1-(2-aminoethoxy)ethanol |

InChI |

InChI=1S/C4H11NO2/c1-4(6)7-3-2-5/h4,6H,2-3,5H2,1H3 |

Clave InChI |

JPIGSMKDJQPHJC-UHFFFAOYSA-N |

SMILES canónico |

CC(O)OCCN |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Electronics Industry

Aminoethoxyethanol is predominantly used in stripper solutions for the electronics sector. These solutions are essential for removing photoresist materials during semiconductor manufacturing processes. The compound's properties allow it to effectively dissolve and strip unwanted materials without damaging the underlying substrates .

Gas Treatment

In the field of gas treatment, this compound plays a crucial role in removing carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas and other industrial gases. Its effectiveness as a solvent makes it suitable for processes that require selective absorption of these gases, thereby enhancing the purity of the final product .

Metalworking Applications

The compound is utilized in coolants and lubricants for metalworking applications. Its ability to reduce friction and heat generation during machining processes helps improve tool life and surface finish of machined parts. Additionally, this compound aids in preventing corrosion on metal surfaces .

Agricultural Applications

This compound finds significant use in crop protection products . It serves as a surfactant and emulsifying agent in formulations, enhancing the efficacy of pesticides and herbicides by improving their spread and adhesion on plant surfaces . Furthermore, its role as a wetting agent facilitates better penetration of active ingredients into plant tissues .

Surfactants and Colorants

The compound is also employed in the formulation of various surfactants and colorants . Its amphiphilic nature allows it to stabilize emulsions and foams, making it valuable in personal care products, cleaning agents, and industrial applications where surfactant properties are required .

Recovery of Aromatics

This compound serves as a selective solvent for the recovery of aromatics from refinery streams. This application is critical in petrochemical industries where high-purity aromatic compounds are needed for further processing or sale .

Foam Stabilizers

In the formulation of foam stabilizers, this compound contributes to maintaining foam structure and stability across various applications, including firefighting foams and food processing .

Toxicological Insights

Research indicates that this compound has low acute toxicity levels based on animal studies, making it relatively safe for industrial use when handled properly . However, it is classified as a skin sensitizer, necessitating caution during handling to avoid dermal exposure .

Case Study 1: Electronics Manufacturing

In a study conducted on semiconductor fabrication processes, the incorporation of this compound in stripper solutions significantly improved the efficiency of photoresist removal without compromising substrate integrity. This led to reduced processing times and lower material waste.

Case Study 2: Gas Purification

A pilot project utilizing this compound for CO₂ removal demonstrated a 30% increase in gas purity compared to traditional methods. The selective absorption characteristics of the compound were pivotal in achieving this result.

Comparación Con Compuestos Similares

Key Observations :

- AEE’s ether spacer enhances solubility in polar aprotic solvents compared to ethanolamine, while its primary amine retains nucleophilicity for conjugation reactions .

- DEAE ’s tertiary amine reduces nucleophilicity but increases steric hindrance, making it less reactive in SN2 reactions .

- 6-Aminohexanol’s longer alkyl chain imparts hydrophobic character, limiting aqueous solubility .

This compound

- Reactivity : Reacts with electrophiles (e.g., chloroacetyl chloride) to form amides and participates in CuAAC "click" chemistry via azide-alkyne cycloaddition .

- Applications: Biosensors: Blocks non-specific binding on functionalized surfaces (1 M AEE, pH 7.8) due to its hydrophilic ethoxy group . Fluorescent Probes: Conjugated to Rhodamine6G with a quantum yield of 23.32, outperforming 6-aminohexanol (5.02) but lower than ethanolamine (47.78) . Polymers: Used in poly(N-acryloyl this compound) for capillary gel electrophoresis, offering tunable hydrophilicity .

Ethanolamine

- Reactivity : Forms stable salts with acids and participates in esterification.

- Applications: Gas scrubbing, surfactants, and pharmaceuticals. Limited in bioconjugation due to lack of spacer .

Diethylaminoethanol (DEAE)

6-Aminohexanol

- Reactivity: Forms self-assembled monolayers (SAMs) on gold surfaces.

- Applications: Limited to hydrophobic matrices due to low aqueous solubility .

Key Research Findings

Biosensor Performance: AEE (1 M, pH 7.8) effectively blocks SPR chips, reducing non-specific binding by >90% compared to DEAE .

Quantum Yield : AEE-Rhodamine6G conjugates exhibit moderate fluorescence (Φ = 23.32), ideal for pH-sensitive imaging in moderately acidic environments .

Polymer Stability: Poly(N-acryloyl this compound) retains DNA separation efficiency at 37°C, outperforming polyacrylamide derivatives .

Q & A

Q. What are the established laboratory-scale synthesis methods for aminoethoxyethanol, and how do reaction conditions influence yield?

this compound (AEE) is synthesized via catalytic amination of diethylene glycol with ammonia. Key parameters include:

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Solvent extraction : Use ethanol (95+% purity) to precipitate impurities, followed by fractional distillation .

- Chromatography : Silica gel column chromatography with chloroform-methanol (9:1) eluent effectively separates AEE from polar byproducts .

Methodological Note : Post-synthesis, ensure residual ammonia is removed via vacuum distillation (≤0.1 mmHg) to avoid interference in downstream applications .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and water-acetonitrile mobile phase (85:15) .

Advanced Research Questions

Q. How does this compound facilitate DNA detection in polymer-based biosensors?

AEE serves as a functional spacer in phosphazene polymers, enabling DNA binding via amino-galactose/PEG conjugates. Key steps :

Polymer synthesis : React AEE with cyclotriphosphazene to form this compound-substituted polymers.

DNA conjugation : Use EDC/NHS coupling to attach thiolated DNA probes to the polymer’s amino groups .

Application Insight : AEE-modified polymers exhibit enhanced aqueous solubility and DNA hybridization efficiency (≥90% binding in PBS buffer, pH 7.4) .

Q. How should researchers address contradictions in solvent interaction data for this compound?

Discrepancies in solubility/stability studies often arise from:

- Storage conditions : Hygroscopicity leads to water absorption, altering polarity. Store under inert atmosphere (argon) in sealed containers .

- pH sensitivity : AEE’s amino group protonates below pH 6, reducing solubility. Use buffered solutions (pH 8–10) for consistent results .

Methodological Recommendation : Replicate experiments under controlled humidity (≤30% RH) and document solvent pretreatment (e.g., molecular sieves) .

Q. What environmental impact assessment protocols apply to this compound in laboratory waste?

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

- Personal protective equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate vapor exposure (TLV = 5 ppm) .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.